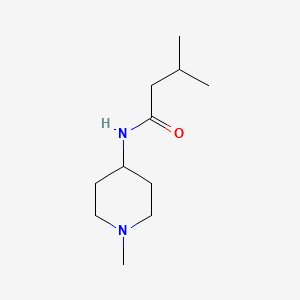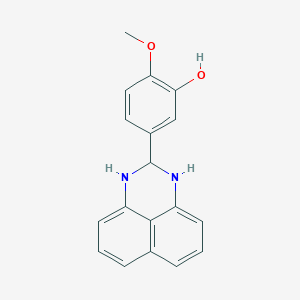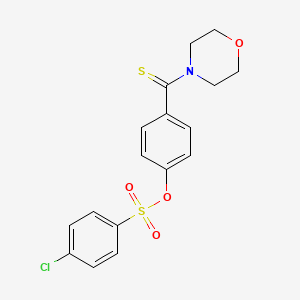
2-phenoxy-N-(1-phenylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(1-phenylethyl)butanamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research applications. It is a synthetic compound that is commonly used to inhibit proteases in vitro and in vivo. The compound is highly stable and has a long half-life, which makes it an ideal choice for laboratory experiments.
作用機序
2-phenoxy-N-(1-phenylethyl)butanamide works by irreversibly inhibiting serine proteases. It forms a covalent bond with the active site of the protease, which prevents the protease from functioning properly. The compound is highly specific for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects
2-phenoxy-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit blood coagulation and fibrinolysis, which makes it a useful tool for studying these processes. 2-phenoxy-N-(1-phenylethyl)butanamide has also been shown to inhibit the complement system, which is involved in immune responses.
実験室実験の利点と制限
2-phenoxy-N-(1-phenylethyl)butanamide has a number of advantages for laboratory experiments. It is highly stable and has a long half-life, which makes it an ideal choice for long-term experiments. The compound is also highly soluble in water, which makes it easy to use in a variety of experimental setups.
One limitation of 2-phenoxy-N-(1-phenylethyl)butanamide is that it is highly specific for serine proteases and does not inhibit other types of proteases. This can limit its usefulness in certain experimental setups. Additionally, the compound is relatively expensive, which can make it difficult to use in large-scale experiments.
将来の方向性
There are a number of future directions for research involving 2-phenoxy-N-(1-phenylethyl)butanamide. One area of interest is the development of new protease inhibitors that are more specific and effective than 2-phenoxy-N-(1-phenylethyl)butanamide. Another area of interest is the use of 2-phenoxy-N-(1-phenylethyl)butanamide in the study of immune responses and inflammation. Finally, there is interest in the use of 2-phenoxy-N-(1-phenylethyl)butanamide in the development of new drugs for the treatment of various diseases, including cancer and cardiovascular disease.
Conclusion
In conclusion, 2-phenoxy-N-(1-phenylethyl)butanamide is a highly useful compound for scientific research applications. It is a stable, highly soluble protease inhibitor that has a number of biochemical and physiological effects. While it has some limitations, it remains an important tool for studying a variety of biological processes. Future research will undoubtedly continue to explore the potential of 2-phenoxy-N-(1-phenylethyl)butanamide in a variety of experimental setups.
合成法
2-phenoxy-N-(1-phenylethyl)butanamide is synthesized by reacting 2-phenoxyethanol with N-(1-phenylethyl)butyramide in the presence of hydrochloric acid. The reaction is carried out at room temperature and the resulting product is purified through recrystallization. The final product is a white crystalline powder that is highly soluble in water.
科学的研究の応用
2-phenoxy-N-(1-phenylethyl)butanamide is used in a wide range of scientific research applications. It is commonly used to study the role of proteases in various biological processes. The compound has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and plasmin. 2-phenoxy-N-(1-phenylethyl)butanamide is also used in the study of blood coagulation, fibrinolysis, and the complement system.
特性
IUPAC Name |
2-phenoxy-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(21-16-12-8-5-9-13-16)18(20)19-14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUDRFGNWLCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(1-phenylethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)




![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)